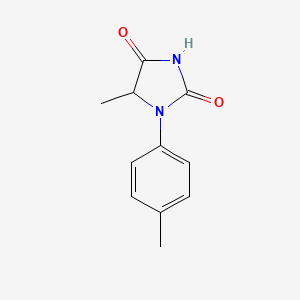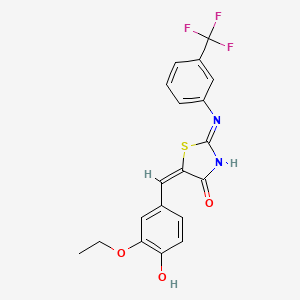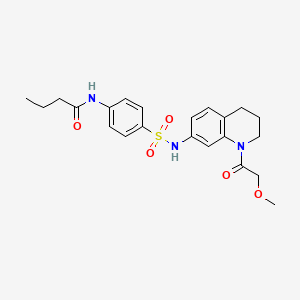
5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione (MMID) is a synthetic compound with a wide range of applications in research and industry. MMID is a versatile molecule that has been employed in a variety of fields, including biochemistry, pharmaceuticals, and materials science. Its unique structure and properties make it an attractive choice for a variety of research and development projects.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of imidazolidine-2,4-dione derivatives has been a subject of interest due to their wide range of applications, including pharmacological activities and as intermediates in chemical synthesis. A study described a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione, highlighting its utility in creating analogues of imidazole alkaloids with potential biological activities (Witchard & Watson, 2010). Another research focused on the synthesis of glycolurils and their analogues, indicating the significance of imidazolidine derivatives in supramolecular chemistry due to their pharmacologically active compounds, explosives, gelators, etc. (Kravchenko, Baranov, & Gazieva, 2018).
Pharmacological Potential
- Imidazolidine-2,4-diones have been evaluated for their antitumor and anticancer properties. A study designed and synthesized new hybrids of imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity against various cancer cell lines. The results suggested potential as antitumor agents with specific selectivity toward cancerous cells, indicating the importance of structural modifications for enhanced cytotoxicity (El-Sayed et al., 2018). Another research explored the design, synthesis, and biological evaluation of novel imidazolidin-2,4-dione derivatives as HIV-1 fusion inhibitors, showing promising anti-HIV activities which highlight the potential of these compounds in antiviral therapies (Ibrahim et al., 2020).
Structural Analysis and Applications
- The electrochemical behavior and structural analysis of hydantoin derivatives, including imidazolidine-2,4-diones, have been examined to understand their biochemical actions and potential applications in corrosion inhibition and electrochemical sensors (Nosheen et al., 2012). Additionally, the crystalline structure of a specific imidazolidine-2,4-dione compound was analyzed, providing insights into its molecular geometry and potential for forming stable complexes useful in various chemical and pharmacological applications (Sethusankar et al., 2002).
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-5-9(6-4-7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYUBOFZKFXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)
![2-(1H-Indol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2651519.png)
![Benzyl 3-[(prop-2-enamido)methyl]benzoate](/img/structure/B2651522.png)
![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)
![2-Chloro-N-(8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-yl)acetamide](/img/structure/B2651525.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2651528.png)
![[2,3'-Bipyridine]-2'-carboxylic acid](/img/structure/B2651529.png)

